Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate - 301354-28-9

Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Catalog Number: EVT-2525654
CAS Number: 301354-28-9
Molecular Formula: C17H18N4O4S
Molecular Weight: 374.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is a key starting material in the synthesis of various 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, including the target compound ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. []

Relevance: 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione shares the core purine-2,6-dione structure with ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. The bromine atom at position 8 serves as a leaving group, allowing for the introduction of various substituents, including the thioacetic acid derivative that ultimately leads to the target compound.

8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This compound is an intermediate in the synthesis of ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. It is synthesized by reacting 8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane, introducing the thietanyl protecting group at the N7 position. []

Relevance: This compound is structurally related to ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate through the shared purine-2,6-dione core and the bromine substituent at position 8. The thietanyl group acts as a protecting group for the N7 position during subsequent synthetic steps.

1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This is another intermediate in the synthesis of ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. It is formed by alkylating 8-Bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with benzyl chloride, introducing the benzyl group at the N1 position. []

Relevance: This compound exhibits significant structural similarity to ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, sharing the core purine-2,6-dione structure, the 7-benzyl and 3-methyl substituents, and the bromine atom at position 8. It represents a key step towards the synthesis of the target compound.

1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This intermediate is generated by oxidizing 1-Benzyl-8-bromo-3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione with hydrogen peroxide, converting the thietanyl group to 1,1-dioxothietanyl. []

Relevance: This compound retains the core structural features of ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate, including the purine-2,6-dione core, the 7-benzyl and 3-methyl substituents, and the bromine atom at position 8. The oxidized 1,1-dioxothietanyl group remains as a protecting group at the N7 position.

8-Amino-substituted 1-benzyl-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones

Compound Description: This group of compounds represents a series of intermediates derived from 1-Benzyl-8-bromo-3-methyl-7-(1,1-dioxothietan-3-yl)-3,7-dihydro-1H-purine-2,6-dione. The bromine atom at position 8 is replaced by various amines through nucleophilic substitution reactions. []

Relevance: These compounds share the core purine-2,6-dione structure, the 7-benzyl and 3-methyl substituents, and the 1,1-dioxothietanyl protecting group at the N7 position with ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. These amino-substituted derivatives highlight the versatility of the synthetic route in introducing diverse functionalities at the 8 position.

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This purine derivative has been identified as a potential inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) helicase. []

Relevance: 7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione shares a very similar core structure with ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. Both compounds contain a purine-2,6-dione core, a substituent at the N7 position, and a sulfur-containing substituent at position 8. This structural similarity might indicate potential antiviral activity for ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate.

N-Benzyl-N-ethyl-2-(7,8-dihydro-7-benzyl-8-oxo-2-phenyl-9H-purin-9-yl)acetamide (ZBD-2)

Compound Description: ZBD-2 is a translocator protein (18 kDa) (TSPO) ligand that has shown neuroprotective effects against focal cerebral ischemia and N-methyl-D-aspartate (NMDA)-induced neurotoxicity in preclinical studies. []

Relevance: ZBD-2, with its purin-8-one core, a benzyl group at the N7 position, and a substituted acetamide group at the N9 position, demonstrates structural similarities to ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate. This structural relationship suggests potential neuroprotective properties for ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate or its derivatives.

Properties

CAS Number

301354-28-9

Product Name

Ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

IUPAC Name

ethyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

Molecular Formula

C17H18N4O4S

Molecular Weight

374.42

InChI

InChI=1S/C17H18N4O4S/c1-3-25-12(22)10-26-17-18-14-13(15(23)19-16(24)20(14)2)21(17)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,19,23,24)

InChI Key

ZIOGHKKMAHBMBE-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.